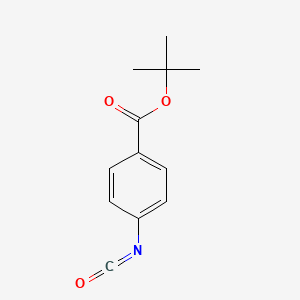

Tert-butyl 4-isocyanatobenzoate

Description

Significance in Chemical Synthesis and Functional Molecule Construction

The primary significance of tert-butyl 4-isocyanatobenzoate lies in its role as a versatile scaffold for creating functional molecules. cymitquimica.com The isocyanate group provides a reactive site for the introduction of various nucleophiles, while the tert-butyl benzoate (B1203000) moiety can be used as a stable protecting group or to modify the physicochemical properties of the final product. nih.govnih.gov This dual functionality makes it a key intermediate in the synthesis of a variety of compounds, particularly in medicinal chemistry. For instance, it is a documented precursor for downstream products such as (rac)-tapentadol-PABA carbamate (B1207046) tert-butyl ester and naloxone-(PABA tert-butyl ester) carbamate. lookchem.com The ability to use this compound to link different molecular fragments through stable urethane (B1682113) or urea (B33335) bonds is a cornerstone of its utility in constructing targeted, functional molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75294-50-7 lookchem.com |

| Molecular Formula | C₁₂H₁₃NO₃ cymitquimica.comlookchem.com |

| Molecular Weight | 219.24 g/mol cymitquimica.comlookchem.com |

| Synonyms | 1,1-Dimethylethyl 4-isocyanatobenzoate, Benzoic acid, 4-isocyanato-, 1,1-dimethylethyl ester cymitquimica.com |

Overview of Isocyanate and Benzoate Ester Reactivity in Advanced Chemical Research

The utility of this compound is rooted in the distinct and predictable reactivity of its two primary functional groups.

Isocyanate Group Reactivity: The isocyanate functional group (–N=C=O) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity is the basis for some of the most fundamental transformations in organic chemistry, including the formation of polyurethanes and polyureas. wikipedia.org The reaction with alcohols yields stable urethane (carbamate) linkages, while reactions with primary or secondary amines produce urea derivatives. wikipedia.orgconicet.gov.ar The relative reactivity towards the isocyanate group generally follows the order of primary amines being more reactive than primary alcohols and secondary amines. researchgate.net Isocyanates also react with water, which leads to the formation of an unstable carbamic acid that subsequently decomposes to an amine and carbon dioxide. wikipedia.orgnoaa.gov This reaction is harnessed in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org

Table 2: Reactivity of the Isocyanate Functional Group with Common Nucleophiles

| Nucleophile | Reactant | Resulting Functional Group |

|---|---|---|

| Alcohol | ROH | Urethane (Carbamate) |

| Amine | R₂NH | Urea |

| Water | H₂O | Amine + CO₂ |

Benzoate Ester Reactivity: The tert-butyl ester portion of the molecule offers both steric and electronic contributions. The bulky tert-butyl group provides significant steric hindrance, which can protect the ester from hydrolysis under certain conditions. nih.gov This steric bulk can also influence the physical properties of molecules it is incorporated into, such as increasing solubility in non-polar environments and affecting polymer chain interactions. nih.govunivarsolutions.com

From a synthetic standpoint, the tert-butyl ester can function as a protecting group for the carboxylic acid. While relatively stable, it can be cleaved under specific, often harsh, conditions. For instance, a study demonstrated that tert-butyl benzoates can be cleaved using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at room temperature, yielding the corresponding carboxylic acid in high yield. bris.ac.uk This strategic removal allows for the unmasking of the carboxylic acid functionality at a later stage in a synthetic sequence, a crucial step in the synthesis of many pharmaceutical agents. The tert-butyl group is also a common motif in medicinal chemistry, though its impact on metabolic stability is a key consideration in drug design. nih.govnih.gov

Scope of Academic Inquiry into this compound as a Key Intermediate

Academic and industrial research extensively utilizes this compound as a key chemical intermediate. Its bifunctional nature makes it an ideal building block for creating libraries of compounds for screening purposes and for the synthesis of complex target molecules. cymitquimica.com In medicinal chemistry, the isocyanate group allows for the covalent attachment of the benzoate moiety to amine- or hydroxyl-containing pharmacophores, while the tert-butyl ester can serve to modulate pharmacokinetic properties or act as a precursor to a free carboxylic acid. researchgate.net

The synthesis of ureas and carbamates, which are structural motifs present in a vast array of bioactive compounds including antiviral agents and herbicides, frequently involves isocyanate intermediates. conicet.gov.arnih.gov Methodologies for the direct synthesis of these important functional groups often proceed through the in-situ generation of an isocyanate from a protected amine, which then reacts with a nucleophile. nih.govrsc.org this compound represents a stable, pre-activated form of such an intermediate, simplifying synthetic procedures. Its application extends to polymer chemistry, where diisocyanates are fundamental for producing polyurethanes. wikipedia.org While the title compound is a monoisocyanate, its reactions serve as a model for the polymerization processes and for the synthesis of specialized polymer end-caps or functional pendants. The commercial availability of this compound further underscores its importance as a ready-to-use reagent in diverse research and development settings. cymitquimica.compharmint.net

Synthetic Pathways to this compound Explored

This compound, a bifunctional molecule incorporating both a reactive isocyanate group and a sterically hindered tert-butyl ester, is a valuable building block in organic synthesis. Its preparation involves strategic chemical transformations, primarily focusing on the introduction of the isocyanate functionality and the formation of the tert-butyl ester. This article delves into the synthetic methodologies for this compound, exploring both traditional and modern approaches, and examining the optimization of reaction conditions to achieve high yields and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-isocyanatobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2,3)16-11(15)9-4-6-10(7-5-9)13-8-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYPZXSBYFJLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284976 | |

| Record name | 1,1-Dimethylethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75294-50-7 | |

| Record name | 1,1-Dimethylethyl 4-isocyanatobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75294-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Isocyanatobenzoate

Nucleophilic Addition Reactions of the Isocyanate Functionality

The isocyanate group (–N=C=O) is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is a cornerstone of the chemistry of tert-butyl 4-isocyanatobenzoate.

Formation of Ureas, Carbamates, and Thiocarbamates

Ureas: The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. The resulting zwitterionic intermediate rapidly rearranges to the stable urea (B33335) derivative. The synthesis of ureas can be performed under various conditions, including "on-water" reactions which offer a sustainable and chemoselective method. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of ureas from isocyanates. nih.gov

Carbamates: Alcohols react with isocyanates to form carbamates. organic-chemistry.org The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. This reaction is often catalyzed by bases or organometallic compounds. For instance, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate (B1207046) proceeds smoothly to yield carbamates. organic-chemistry.org The synthesis of carbamates from isocyanates is a key step in the production of polyurethanes.

Thiocarbamates: In a similar fashion, thiols react with isocyanates to produce thiocarbamates. researchgate.net The sulfur atom of the thiol is the nucleophile in this addition reaction. The synthesis of S-alkyl (aryl) thiocarbamates from isocyanates and thiols can be achieved efficiently under solvent-free and catalyst-free conditions. researchgate.net

Table 1: Nucleophilic Addition Products of this compound

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Amine (R-NH₂) | Urea | R'-NCO + R-NH₂ → R'-NH-CO-NH-R |

| Alcohol (R-OH) | Carbamate | R'-NCO + R-OH → R'-NH-CO-OR |

| Thiol (R-SH) | Thiocarbamate | R'-NCO + R-SH → R'-NH-CO-SR |

Cycloaddition Chemistry Involving the Isocyanate Group

The isocyanate group can participate in cycloaddition reactions, although this is a less common reaction pathway compared to nucleophilic addition. The C=N double bond of the isocyanate can react with 1,3-dipoles or other suitable partners in [3+2] or other cycloaddition modes to form heterocyclic compounds. Intermolecular cycloaddition reactions are also effective for the formation of medium-sized rings. nih.gov For instance, a [2+2+1] cycloaddition involving N-tosylhydrazones, tert-butyl nitrite, and alkenes has been developed for the synthesis of isoxazolines, showcasing a novel cycloaddition pathway. researchgate.net

Reactions Involving the Aromatic Core and Ester Group

Beyond the reactivity of the isocyanate, the aromatic ring and the tert-butyl ester group also influence the molecule's chemical behavior.

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The directing influence of the two substituents, the isocyanate group and the tert-butoxycarbonyl group, determines the position of substitution.

The tert-butyl group is generally considered an ortho-para director due to its electron-donating inductive effect and hyperconjugation. stackexchange.comucla.edu However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho position, often leading to a preference for the para product. stackexchange.comlibretexts.orgmsu.edu The ester group, being an electron-withdrawing group, is a meta-director. libretexts.org In the case of this compound, the para position is already substituted. The isocyanate group is also an electron-withdrawing group and therefore a meta-director. Consequently, electrophilic attack is expected to occur at the positions meta to both the isocyanate and the ester group.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -C(CH₃)₃ | Electron-donating (inductive, hyperconjugation) | Ortho, Para |

| -COOR | Electron-withdrawing | Meta |

| -NCO | Electron-withdrawing | Meta |

Hydrolysis and Transesterification Pathways of the tert-Butyl Ester

The tert-butyl ester group is known for its stability towards basic hydrolysis but is labile under acidic conditions. arkat-usa.org

Hydrolysis: Acid-catalyzed hydrolysis of the tert-butyl ester proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. This reaction regenerates the carboxylic acid. The hydrolysis of tert-butyl formate (B1220265) has been studied, and it was found that the reaction is subject to both acid and base catalysis, with the neutral pathway dominating at a pH range of 5 to 7. usgs.gov While tert-butyl esters are generally stable to base, cleavage can be achieved under specific non-aqueous conditions, such as with sodium hydride in DMF or with potassium hydroxide (B78521) in THF with a crown ether at high temperatures. arkat-usa.org

Transesterification: The tert-butyl ester can undergo transesterification, which is the exchange of the tert-butyl group with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of palm oil to biodiesel can be facilitated by using tert-butyl alcohol as a co-solvent to create a single-phase solution. researchgate.net

Catalytic Transformations Utilizing this compound

For example, organotin compounds, which can be synthesized from precursors like this compound, have been studied as catalysts for the oxidation of catechols. researchgate.net Furthermore, the tert-butyl group itself is relevant in catalytic processes. For instance, zeolite-based catalysts are used for the conversion of isobutene (which can be formed from the tert-butyl group) into various chemicals and fuel additives. academie-sciences.fr The synthesis of biodiesel and oxygenated fuel additives can be achieved through tandem reactions involving transesterification and etherification, where tert-butyl ethers of glycerol (B35011) are formed. researchgate.net

Unraveling the Chemical Versatility of this compound: A Focus on Reactivity and Mechanistic Insights

The aromatic isocyanate, this compound, stands as a versatile building block in modern organic synthesis. Its unique combination of a reactive isocyanate group and a sterically demanding tert-butyl ester moiety offers a rich landscape for chemical transformations. This article delves into the chemical reactivity and mechanistic underpinnings of this compound, with a specific focus on its engagement in transition metal-catalyzed and organocatalytic reactions, alongside an exploration of the mechanisms governing its key transformations.

The reactivity of this compound is largely dictated by the electrophilic nature of the isocyanate group and the influence of the para-substituted tert-butyl ester. This substitution pattern can modulate the electronic properties of the aromatic ring and, consequently, the reactivity of the isocyanate functionality.

Transition Metal-Catalyzed Coupling and Insertion Reactions

While extensive research has focused on the broader class of isocyanates, specific studies on this compound in transition metal-catalyzed reactions are still emerging. However, by drawing parallels with related aryl isocyanates and isocyanides, its potential in this area is significant. Transition metals, particularly palladium and rhodium, are known to catalyze a variety of transformations involving isocyanates, including coupling and insertion reactions.

Palladium catalysis, a cornerstone of modern cross-coupling chemistry, has been shown to facilitate the insertion of isocyanides, a class of compounds structurally related to isocyanates, into various chemical bonds. For instance, palladium-diphosphine catalysts have been successfully employed in the reaction of para-substituted iodobenzenes with tert-butyl isocyanide and a nucleophile, leading to the formation of amidines and ketimine-amidines. Current time information in Bangalore, IN. Although this study utilized tert-butyl isocyanide, the principles can be extrapolated to the potential reactivity of this compound. The isocyanate group in this compound could similarly undergo insertion into a metal-carbon or metal-heteroatom bond, paving the way for the synthesis of a diverse array of functionalized aromatic compounds.

Recent advancements have also highlighted the potential of palladium catalysis in cascade reactions involving isocyanide insertion. mdpi.com These reactions often proceed through the formation of an aryl palladium intermediate, followed by isocyanide insertion and subsequent intramolecular reactions. mdpi.com Such catalytic cycles, if applied to this compound, could enable the construction of complex heterocyclic scaffolds.

Rhodium catalysis also presents a promising avenue for the functionalization of aromatic compounds. Rhodium complexes have been shown to catalyze the C-H alkylation of aromatic amides, directed by a bidentate chelating group. acs.org While this example involves an amide, the underlying principle of directed C-H activation could potentially be adapted for this compound, allowing for the introduction of various substituents at the ortho position of the benzene ring.

The following table summarizes representative transition metal-catalyzed reactions involving isocyanides, which can serve as a model for the potential reactivity of this compound.

| Catalyst System | Substrates | Product Type | Reference |

| Palladium-diphosphine | para-substituted iodobenzenes, tert-butyl isocyanide, piperidine | Amidines, Ketimine-amidines | Current time information in Bangalore, IN. |

| Rhodium(III) complex | Aromatic amides, Styrenes | ortho-Alkylated aromatic amides | acs.org |

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, has witnessed exponential growth. However, the specific application of this compound in organocatalytic reactions is an area that remains largely unexplored in the current scientific literature. The electrophilic nature of the isocyanate group makes it a prime candidate for activation by nucleophilic organocatalysts, such as N-heterocyclic carbenes (NHCs) or phosphines. Such activation could facilitate a range of transformations, including cycloadditions and acyl-transfer reactions. The development of organocatalytic methods for the transformation of this compound represents a fertile ground for future research.

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Mechanistic studies of related isocyanate and isocyanide reactions provide valuable insights.

In palladium-catalyzed reactions, the mechanism often commences with the oxidative addition of an aryl halide to a low-valent palladium species. This is followed by the insertion of the isocyanate or isocyanide into the newly formed palladium-carbon bond. illinois.edu Subsequent reductive elimination or further reaction with a nucleophile then furnishes the final product and regenerates the active catalyst. illinois.edu Detailed kinetic and computational studies on similar systems have revealed the importance of ligand effects and the electronic properties of the substrates on the reaction outcomes. Current time information in Bangalore, IN.

For instance, in the palladium-catalyzed synthesis of amidines from iodobenzenes and tert-butyl isocyanide, computational studies have shown a clear correlation between the catalytic activity and the partial charge on the palladium center. Current time information in Bangalore, IN. A more negative partial charge on the palladium atom was found to result in a higher conversion rate. Current time information in Bangalore, IN.

Mechanistic investigations into palladium-catalyzed C-H functionalization reactions have also shed light on the role of ligands and the nature of the rate-determining step. nih.gov In many cases, the C-H activation step is found to be rate-limiting. nih.gov The ligand can play a crucial role in facilitating this step, sometimes by promoting the formation of more reactive cationic palladium species. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The unique architecture of tert-butyl 4-isocyanatobenzoate, which combines two distinct reactive sites with different chemical liabilities, establishes it as a significant building block for constructing complex molecular frameworks. The isocyanate group provides a site for nucleophilic attack, while the tert-butyl ester serves as a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step.

Precursor in Medicinal Chemistry Research

In medicinal chemistry, the development of prodrugs or the installation of linker units is a common strategy to improve the pharmacokinetic properties of a drug molecule. This compound is well-suited for this role. The highly reactive isocyanate moiety can readily form stable carbamate (B1207046) (urethane) bonds by reacting with hydroxyl or amine functional groups present on a parent drug molecule.

This reaction attaches the p-carboxy-tert-butylphenyl group to the drug. The bulky tert-butyl ester group can enhance lipophilicity, potentially aiding in membrane permeability. Subsequently, the ester can be hydrolyzed under physiological or targeted acidic conditions to release the free carboxylic acid, which can improve water solubility or provide a handle for further conjugation. This dual functionality makes it a strategic choice for creating bioreversible derivatives of therapeutic agents. The tert-butyl group is a frequently used motif in medicinal chemistry, though its impact on properties like lipophilicity and metabolic stability is a key consideration in drug design. google.com

Intermediates for Synthesizing Heterocyclic Scaffolds

Aromatic isocyanates are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The electrophilic carbon atom of the isocyanate group is susceptible to attack by various nucleophiles, and when a binucleophilic reagent is used, cyclization reactions can occur to form stable ring systems.

While specific examples detailing the use of this compound are not extensively documented in dedicated studies, its general reactivity as an aromatic isocyanate allows it to be a key intermediate in these transformations. For instance, reactions with ortho-substituted anilines, such as 2-aminophenols or 2-aminothiophenols, can lead to the formation of benzoxazinones and benzothiazinones, respectively. Similarly, reaction with anthranilic acids can yield quinazolinedione derivatives. The presence of the tert-butyl ester on the phenyl ring allows for the creation of functionalized heterocycles that retain a latent carboxylic acid for subsequent synthetic manipulations. Nitrogen-substituted isocyanates, a related class of compounds, are also noted for their utility in cascade reactions to assemble valuable 5- and 6-membered heterocycles. researchgate.net

Table 1: Potential Reactions for Heterocycle Synthesis

| Binucleophile Reactant | Resulting Heterocyclic Scaffold |

|---|---|

| 2-Aminophenol | Benzoxazinone Derivative |

| 2-Aminothiophenol | Benzothiazinone Derivative |

| Anthranilic Acid | Quinazolinedione Derivative |

| Hydrazine | Triazinone Derivative |

Functionalization Agent in Polymer Chemistry and Material Science

The isocyanate group's high reactivity toward nucleophiles like hydroxyl (–OH) and amine (–NH₂) groups makes this compound an effective agent for the chemical modification of polymers and other materials. This functionalization can significantly alter the surface properties, solubility, and reactivity of the base material.

Modification of Polymeric Materials, e.g., Polybutadiene (B167195)

Hydroxyl-terminated polybutadiene (HTPB) is a liquid telechelic polymer widely used as a binder in solid propellants and as a soft segment in the synthesis of polyurethanes. nih.gov The terminal hydroxyl groups of HTPB are reactive sites for isocyanates. The reaction between the –OH groups of HTPB and an isocyanate forms a stable urethane (B1682113) linkage. nih.govorgsyn.org

When a di- or poly-isocyanate is used, a cross-linked polyurethane network is formed. nih.gov In contrast, using a monofunctional isocyanate like this compound allows for the precise modification of the chain ends of HTPB. This end-capping reaction introduces the tert-butyl benzoate (B1203000) group at the terminus of the polymer chains, which can modify the polarity and adhesive properties of the resulting polymer without inducing cross-linking. This strategy is valuable for creating functional prepolymers that can be used in more complex formulations or for studying the effects of end-group modification on polymer properties. epo.org

Synthesis of Functionalized Polymer Derivatives

Post-polymerization modification is a powerful strategy for creating libraries of functional polymers from a common polymeric backbone. orgsyn.org Polymers that contain reactive side-chains, such as those with hydroxyl or amine groups, are excellent candidates for functionalization with isocyanates.

This compound can be grafted onto these polymer backbones to introduce the tert-butyl benzoate moiety as a pendant group. Current time information in Bangalore, IN. This process allows for the tuning of polymer properties. For example, grafting these groups onto a hydrophilic polymer can increase its hydrophobicity or introduce a site for subsequent deprotection and further reaction. The efficiency of isocyanate reactions allows for high degrees of functionalization under mild conditions. orgsyn.org

Table 2: Examples of Polymers Suitable for Functionalization

| Polymer | Functional Group |

|---|---|

| Poly(ethylene glycol) (PEG) | Hydroxyl (–OH) |

| Poly(N-hydroxyethyl acrylamide) (PHEAM) | Hydroxyl (–OH) |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (–OH) |

| Poly(allylamine) (PAH) | Amine (–NH₂) |

Role in Cellulose (B213188) Modification and Derivative Formation

Cellulose is the most abundant biopolymer on Earth, composed of repeating glucose units that provide a high density of hydroxyl groups on its surface. These hydroxyl groups are readily available for chemical modification. The reaction of isocyanates with cellulose is a well-established method for altering its properties. orgsyn.org

The isocyanate group of this compound reacts with the surface hydroxyl groups of cellulose to form carbamate (urethane) linkages. This surface modification, known as carbanilation when using phenyl isocyanate, converts the hydrophilic surface of cellulose into a more hydrophobic one. orgsyn.org This change in surface chemistry can improve the compatibility of cellulose with non-polar polymer matrices, enhance its thermal stability, and alter its solubility in different solvents, thereby expanding its applications in composites and other advanced materials.

Precursor for Advanced Chemical Labels and Probes

This compound serves as a bifunctional linker, a class of molecules highly valued in the development of sophisticated chemical labels and probes for biological and diagnostic applications. Its utility stems from the orthogonal reactivity of its two key functional groups: the highly electrophilic isocyanate and the acid-labile tert-butyl ester. This dual nature allows for a stepwise conjugation strategy, enabling the attachment of multiple moieties to a target molecule in a controlled manner.

The primary role of the isocyanate group is to act as a reactive handle for covalent attachment to target molecules. Isocyanates readily react with a variety of nucleophilic functional groups commonly found in biomolecules, such as the primary amines on lysine (B10760008) residues or the N-terminus of proteins, to form stable urea (B33335) bonds. nih.govnih.gov This bioconjugation reaction is typically efficient and proceeds under mild conditions compatible with maintaining the structural integrity of many biological macromolecules. nih.gov

Once the this compound scaffold is attached to a target via the urea linkage, the tert-butyl ester group becomes available for further modification. The tert-butyl ester is a well-established protecting group for carboxylic acids, known for its stability under a wide range of chemical conditions, yet it can be selectively removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). stackexchange.comorganic-chemistry.org This deprotection step unmasks a free carboxylic acid on the now-conjugated probe. This newly revealed functional group can then be used as a secondary attachment point for another molecule of interest, such as:

A fluorescent dye for imaging applications.

A biotin (B1667282) tag for affinity purification.

A radiolabel for detection and quantification.

A drug molecule for targeted delivery studies.

This capacity for sequential, selective reactions makes this compound a valuable precursor for creating complex, multi-functional chemical probes designed for advanced biological research, such as photoaffinity labeling or fluorescence polarization assays. nih.gov

Table 1: Functional Group Reactivity and Deprotection in Probe Synthesis

| Functional Group | Reactive Partner (Example) | Resulting Linkage | Deprotection Condition | Purpose |

| Isocyanate (-NCO) | Primary Amine (-NH₂) on a protein | Urea | Not Applicable | Covalent attachment to target molecule |

| Tert-butyl ester (-COOC(CH₃)₃) | Not Applicable | Not Applicable | Trifluoroacetic Acid (TFA) or other strong acids stackexchange.comorganic-chemistry.org | Unmasking of a carboxylic acid for secondary labeling |

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful paradigm in drug discovery and materials science that enables the rapid synthesis of a large number of distinct but structurally related molecules, known as a library. organic-chemistry.org this compound is an exemplary building block for such endeavors due to its defined, reliable reactivity and the presence of a protected functional group that allows for multi-stage diversification.

In the context of library synthesis, particularly on a solid support, the isocyanate functionality is highly advantageous. nih.govacs.org A common strategy involves immobilizing a diverse set of starting materials containing nucleophilic groups (e.g., various amines or alcohols) onto a solid-phase resin. The subsequent addition of this compound to these resin-bound substrates results in a parallel synthesis, where each bead or well contains a unique structure derived from the specific nucleophile used. The isocyanate-amine/alcohol reaction is robust and generally high-yielding, which is critical for the success of multi-step library generation. nih.gov

The true power of using this compound in this context lies in the second stage of diversification offered by the tert-butyl ester. After the initial library is created through the isocyanate reaction, the entire set of resin-bound compounds can be treated with an acid to deprotect the ester and reveal a free carboxylic acid across the entire library. nih.govacs.org This new set of resin-bound carboxylic acids can then be reacted with a second library of building blocks, for example, a diverse collection of amines in the presence of a coupling agent to form amides.

This two-dimensional diversification strategy allows for the exponential growth of the library's complexity. If the initial step reacts the isocyanate with 'M' different amines, and the second step couples the resulting carboxylic acid with 'N' different amines, a total of M x N unique compounds can be synthesized with high efficiency. This approach, often called split-and-pool synthesis, is a cornerstone of modern combinatorial chemistry for generating vast libraries of small molecules for high-throughput screening. imperial.ac.ukresearchgate.net The defined and orthogonal reactivity of this compound makes it an ideal candidate for such synthetic schemes.

Table 2: Hypothetical Two-Dimensional Library Synthesis Scheme

| Step | Reagent/Condition | Functional Group Targeted | Purpose | Library Size |

| 1. Immobilization | Diverse Amines (Library A, M members) + Solid Support | Amine | Prepare initial substrates | M |

| 2. First Diversification | This compound | Immobilized Amine | Attach scaffold | M |

| 3. Deprotection | Trifluoroacetic Acid (TFA) | Tert-butyl ester | Expose carboxylic acid | M |

| 4. Second Diversification | Diverse Amines (Library B, N members) + Coupling Agent | Carboxylic Acid | Create final products | M x N |

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of tert-butyl 4-isocyanatobenzoate is expected to show distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons, due to their different electronic environments, would likely appear as a set of two doublets in the downfield region (typically δ 7.0-8.5 ppm). The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region (around δ 1.5 ppm). The integration of these signals would correspond to a 4:9 ratio, confirming the relative number of protons in the aromatic ring and the tert-butyl group, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, the carbons of the aromatic ring, and the highly characteristic carbon of the isocyanate group. The isocyanate carbon is typically found significantly downfield.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H (ortho to -NCO) | ~7.1-7.3 | d |

| Ar-H (ortho to -COO) | ~7.9-8.1 | d | |

| -C(CH₃)₃ | ~1.5-1.6 | s | |

| ¹³C NMR | -C(CH₃)₃ | ~28 | q |

| -C(CH₃)₃ | ~81 | s | |

| Ar-C (ipso, attached to -COO) | ~130 | s | |

| Ar-CH | ~118, ~132 | d | |

| Ar-C (ipso, attached to -NCO) | ~138 | s | |

| -N=C=O | ~135 | s | |

| -C=O (ester) | ~165 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the isocyanate (-N=C=O) group.

Key expected absorption bands include:

Isocyanate (-N=C=O) stretch: A very strong and sharp band in the region of 2275-2250 cm⁻¹. This is a highly diagnostic peak for the presence of the isocyanate functionality.

Carbonyl (C=O) stretch of the ester: A strong absorption band around 1720-1700 cm⁻¹.

C-O stretch of the ester: Bands in the region of 1300-1000 cm⁻¹.

Aromatic C=C stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches appearing above 3000 cm⁻¹, and aliphatic C-H stretches from the tert-butyl group appearing just below 3000 cm⁻¹. vscht.czmasterorganicchemistry.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric stretch | 2275 - 2250 | Very Strong, Sharp |

| Ester (C=O) | Stretch | 1720 - 1700 | Strong |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which allows for the determination of the molecular weight and can give clues about the structure. For this compound (C₁₂H₁₃NO₃), the molecular weight is 219.24 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak [M]⁺ at m/z 219. A prominent fragment would likely be the loss of the tert-butyl group (-C₄H₉), resulting in a peak at m/z 163, or the loss of isobutylene, leading to a peak corresponding to 4-isocyanatobenzoic acid.

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 219 | [C₁₂H₁₃NO₃]⁺ (M⁺) | Molecular Ion |

| 163 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 146 | [M - C₄H₉O]⁺ | Loss of tert-butoxy (B1229062) radical |

| 120 | [C₇H₄NO]⁺ | Fragment from cleavage of the ester |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comchemicalbook.com The compound can be detected using a UV detector, as the aromatic ring is a strong chromophore.

By developing a calibrated HPLC method, the purity of a sample of this compound can be accurately determined by comparing the area of the main peak to the areas of any impurity peaks. Furthermore, by taking aliquots from a reaction mixture over time and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be monitored, allowing for optimization of reaction conditions. Due to the high reactivity of the isocyanate group, derivatization with a reagent like 1-(2-methoxyphenyl)piperazine (B120316) is often performed prior to HPLC analysis to form a stable urea (B33335) derivative. chemicalbook.com

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound has a boiling point that may allow for GC analysis, although care must be taken to avoid thermal decomposition in the injector port. A GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it provides both separation and structural identification of the components of a mixture. epa.govoiv.int

A typical GC method would involve a capillary column with a nonpolar stationary phase. sielc.com The temperature of the oven would be programmed to increase over the course of the analysis to ensure good separation of components with different boiling points. sielc.com GC is an excellent tool for monitoring reactions that involve volatile starting materials or products and for assessing the purity of the final product with respect to volatile impurities.

Advanced Analytical Techniques for Elucidating Reaction Intermediates

The isocyanate group is highly reactive and can participate in a variety of chemical transformations. Understanding the mechanisms of these reactions often requires the detection and characterization of transient reaction intermediates. Advanced analytical techniques can provide insights into these short-lived species.

Given that this compound can be synthesized from tert-butyl 4-aminobenzoate (B8803810) and phosgene (B1210022), a potential reaction intermediate would be the corresponding carbamoyl (B1232498) chloride. lookchem.com The reactions of the isocyanate group itself, for example with nucleophiles like alcohols or amines, proceed through intermediates such as allophanates or biurets, respectively.

Techniques that could be employed to study these intermediates include:

In-situ Spectroscopic Monitoring: By using specialized probes, it is possible to record IR or NMR spectra directly from a reacting mixture. This can allow for the observation of peaks corresponding to reaction intermediates, even if they are present only in low concentrations and for short periods.

Flow Chemistry Coupled with Fast Detection: By carrying out a reaction in a continuous flow reactor, it is possible to achieve very short reaction times and to rapidly quench the reaction. The output of the flow reactor can be directly coupled to a mass spectrometer or other fast analytical technique to detect and identify intermediates that would be difficult to observe in a traditional batch reaction.

Low-Temperature Spectroscopy: By cooling the reaction mixture to very low temperatures, the rates of reaction can be slowed down significantly. This can increase the lifetime of reactive intermediates to the point where they can be observed and characterized by conventional spectroscopic methods like NMR.

Through the combined application of these sophisticated analytical methodologies, a comprehensive understanding of the chemical nature, purity, and reactivity of this compound can be achieved, which is crucial for its effective use in research and synthesis.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of tert-butyl 4-isocyanatobenzoate. While specific studies on this exact molecule are not prevalent in public literature, extensive research on analogous aryl isocyanates, such as phenyl isocyanate, provides a robust framework for understanding its properties.

The reactivity of the isocyanate (-N=C=O) group is paramount. The presence of substituents on the aromatic ring significantly modulates this reactivity. For aryl isocyanates, electron-withdrawing groups, especially at the para position, generally increase the electrophilicity of the isocyanate carbon atom, enhancing its reactivity toward nucleophiles. nih.gov The tert-butoxycarbonyl group [-C(O)O-t-Bu] at the para-position of this compound has a net electron-withdrawing effect due to the carbonyl group, which is expected to activate the isocyanate moiety.

DFT studies on the reaction of phenyl isocyanate with alcohols show that the process proceeds through a defined transition state where the N=C=O angle bends, activating the central carbon for nucleophilic attack. mdpi.comresearchgate.net The reaction forms a reactant complex, passes through the transition state, and results in the final urethane (B1682113) product. mdpi.comresearchgate.net Similar mechanisms are investigated for reactions with other nucleophiles, such as radicals, which are crucial for understanding potential degradation pathways. nih.govacs.org Quantum chemical computations allow for the precise calculation of reaction barriers and energies, which are key predictors of reaction kinetics. acs.org

Table 1: Calculated Electronic Properties and Reactivity Descriptors for Model Isocyanate Reactions

| Reaction System | Computational Method | Calculated Property | Value |

| Phenyl Isocyanate + Methanol (catalyst-free) | G3MP2BHandHLYP | Activation Energy (ΔE₀) | >100 kJ/mol |

| Phenyl Isocyanate + Butan-1-ol (catalyst-free) | G3MP2BHandHLYP | Activation Energy | High barrier |

| Methyl Isocyanate + OH Radical (H-abstraction) | CCSD(T)//M06-2X | Rate Coefficient (298 K) | 8.8 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ |

| p-Tolyl-Isocyanate + OH Radical (addition to ring) | CCSD(T)//M06-2X | Main Reaction Channel | Addition at ortho-position to NCO |

This table presents data from computational studies on model isocyanate compounds to illustrate the types of parameters derived from quantum chemical calculations. Data sourced from mdpi.comacs.orgmdpi.com.

Molecular Dynamics Simulations of Interactions with Catalytic Species or Substrates

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights that are complementary to static quantum chemical calculations. MD is particularly valuable for studying the non-covalent interactions between this compound, a substrate, and a potential catalyst. nih.gov

While specific MD simulations for this compound are not documented, the methodology is widely applied to understand catalytic processes. For instance, in a catalyzed reaction, MD simulations can model how a catalyst and substrate approach each other, the role of solvent molecules in stabilizing or hindering the interaction, and the conformational changes required for the reaction to occur. nih.gov In complex systems, such as enzyme-catalyzed reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. youtube.com In a QM/MM simulation, the reactive core (e.g., the isocyanate group and the nucleophile) is treated with high-level quantum mechanics, while the surrounding environment (e.g., catalyst scaffold, solvent) is treated with more computationally efficient molecular mechanics. youtube.com

These simulations can reveal:

Conformational Sampling: Identifying the specific three-dimensional arrangements of the catalyst and substrate that are most favorable for a reaction. nih.govyoutube.com

Binding Mechanisms: Elucidating the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern the formation of the catalyst-substrate complex. nih.gov

Dynamic Effects: Understanding how the flexibility and movement of the catalyst can influence its activity and selectivity. nih.gov

For this compound, MD simulations could be used to study its interaction with various catalysts (e.g., tertiary amines, organometallic compounds) used in urethane synthesis to understand how these catalysts orient the reactants and lower the energy barrier.

Computational Approaches for Reaction Pathway Prediction and Optimization

A primary application of computational chemistry is the prediction and optimization of reaction pathways. By calculating the potential energy surface for a given reaction, chemists can identify the most likely mechanism, including intermediates and transition states, and predict the activation energy.

Computational studies on the formation of urethanes from the reaction of isocyanates and alcohols have been extensively performed. mdpi.commdpi.comresearchgate.net These studies have established the general mechanism for both catalyst-free and catalyzed reactions. mdpi.com In the absence of a catalyst, the reaction has a high activation barrier. mdpi.com Catalysts, such as organic acids or nitrogen-containing compounds, provide an alternative reaction pathway with a significantly lower activation energy. mdpi.commdpi.com

DFT calculations can compare the efficacy of different catalysts by computing the energy profile for each catalytic cycle. For example, a study on the phenyl isocyanate and butan-1-ol reaction showed that acid catalysts could effectively lower the activation barrier, with the strength of the acid correlating to its catalytic activity. mdpi.com This allows for the in silico screening of potential catalysts before experimental work is undertaken, saving time and resources. Such computational screening would be directly applicable to optimize the reactions of this compound.

Table 2: Example of Calculated Activation Energy Reduction in a Catalyzed Model Urethane Reaction (Phenyl Isocyanate + Butan-1-ol)

| Catalyst | Computational Method | Activation Energy (Relative to catalyst-free) |

| Dimethyl hydrogen phosphate (B84403) (DMHP) | G3MP2BHandHLYP | Significantly Lowered |

| Methanesulfonic acid (MSA) | G3MP2BHandHLYP | Lower than DMHP |

| Trifluoromethanesulfonic acid (TFMSA) | G3MP2BHandHLYP | Lowest among acids studied |

This table illustrates how computational methods are used to compare catalyst efficiency for a model urethane formation. Data adapted from a study by L. T. T. Nguyen et al., 2018. mdpi.com

Chemoinformatic Analysis in Compound Library Design

Chemoinformatics utilizes computational methods to analyze and manage large collections of chemical data, playing a crucial role in modern drug discovery and materials science. chemrxiv.org this compound is a valuable building block for the design of virtual compound libraries due to its bifunctional nature. The highly reactive isocyanate group can participate in a wide range of reactions, including multicomponent reactions, while the tert-butyl ester serves as a protected carboxylic acid that can be deprotected for subsequent modifications. rsc.org

The design of a virtual library using this compound would typically follow a chemoinformatic workflow:

Library Enumeration: A virtual library is created by computationally reacting this compound with a collection of other building blocks (e.g., amines, alcohols, multicomponent reaction partners). researchgate.netnih.gov This process generates a large, raw library of potential products.

Filtering and Property Calculation: The raw library is filtered based on key physicochemical properties to ensure "drug-likeness" or other desired characteristics. nih.govlifechemicals.com Common filters include molecular weight (MW), lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

Diversity and Novelty Analysis: The filtered library is analyzed to ensure it covers a broad and unique region of chemical space compared to existing compound collections or known drugs. chemrxiv.orgnih.gov

Virtual Screening: If a biological target is known, the library can be screened in silico using molecular docking. This process predicts the binding affinity of each compound in the library to the target's active site, prioritizing a smaller subset of molecules for synthesis and experimental testing.

This chemoinformatic approach allows for the rational design of focused libraries with a higher probability of containing bioactive compounds, leveraging the specific chemical functionalities of building blocks like this compound.

Derivatives and Analogues of Tert Butyl 4 Isocyanatobenzoate

Structure-Reactivity Relationship Studies of Varying Alkyl Ester Groups

The reactivity of the isocyanate group in 4-isocyanatobenzoates is influenced by the nature of the alkyl ester group at the para position. This influence is primarily a combination of electronic and steric effects. While specific kinetic studies directly comparing a series of alkyl 4-isocyanatobenzoates are not extensively documented in publicly available literature, general principles of organic chemistry allow for a qualitative and semi-quantitative analysis.

The electronic effect of the alkyl ester group (-COOR) is generally electron-withdrawing through induction and resonance, which can affect the electrophilicity of the isocyanate carbon. However, the magnitude of this effect can be subtly modulated by the alkyl group (R).

Steric Effects: The size of the alkyl group can sterically hinder the approach of a nucleophile to the isocyanate group. The tert-butyl group is significantly bulkier than smaller alkyl groups like methyl or ethyl. acs.orgacs.orgnih.gov This steric hindrance can lead to a decrease in the rate of reaction with nucleophiles.

A study on the hydrolysis of ester prodrugs by human carboxylesterase highlighted the significant impact of steric hindrance of the alkyl group on the reaction rate. For example, a 1-methylpentyl (hexan-2-yl) ester showed a 10-fold lower hydrolysis rate compared to a 4-methylpentyl ester, demonstrating the influence of branching near the ester linkage. pharmacy180.com While this is an enzymatic hydrolysis, it underscores the importance of steric factors in reactions involving the ester group.

| Alkyl Group (R) in 4-Isocyanatobenzoate | Inductive Effect of R | Steric Hindrance | Expected Relative Reactivity of Isocyanate |

| Methyl | Weakly electron-donating | Low | High |

| Ethyl | Weakly electron-donating | Moderate | Intermediate |

| Isopropyl | More electron-donating than ethyl | Higher | Lower |

| Tert-butyl | Most electron-donating (inductive) | High | Low |

This table presents expected trends based on general principles of organic chemistry, as direct comparative kinetic data for the reaction of these specific isocyanates was not found in the searched literature.

Analogues with Modified Aromatic Ring Substitutions

The introduction of substituents onto the aromatic ring of tert-butyl 4-isocyanatobenzoate can significantly alter its reactivity and properties. The position and electronic nature of these substituents play a crucial role. The Hammett equation provides a quantitative framework for understanding these effects on reaction rates and equilibria. wikipedia.orglibretexts.orgresearchgate.net

The synthesis of such analogues typically involves the preparation of the corresponding substituted 4-aminobenzoic acid, followed by esterification and then conversion of the amino group to an isocyanate, for example, by reaction with phosgene (B1210022) or a phosgene equivalent. wikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the aromatic ring increase the electrophilicity of the isocyanate carbon. This is due to their ability to withdraw electron density from the ring through inductive and resonance effects. Consequently, analogues bearing EWGs are expected to react faster with nucleophiles.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups donate electron density to the aromatic ring. This reduces the electrophilicity of the isocyanate carbon, leading to a slower reaction with nucleophiles.

A study on the synthesis and copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates, which share the tert-butyl benzoate (B1203000) substructure, demonstrated the preparation of a variety of analogues with substituents such as 4-phenoxy, 3-iodo, 2,4-dimethoxy, and 2,4,5-trimethoxy groups. nih.govpcimag.com This indicates that a wide range of electronically and sterically diverse analogues of this compound could be synthesized.

| Substituent on Aromatic Ring | Hammett Constant (σ) (for para position) | Expected Effect on Isocyanate Reactivity |

| -NO₂ | 0.78 | Significant increase |

| -CN | 0.66 | Increase |

| -Cl | 0.23 | Moderate increase |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Decrease |

| -OCH₃ | -0.27 | Moderate decrease |

The Hammett constants are for the para position relative to the reacting center and provide a guide to the expected electronic influence on reactivity.

Comparative Analysis with Related Isocyanates and Aminobenzoates

Comparison with other Isocyanates: The reactivity of this compound can be benchmarked against other common isocyanates. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electronic effects of the aromatic ring. kuleuven.be

Compared to a simple aromatic isocyanate like phenyl isocyanate, this compound has an electron-withdrawing ester group in the para position. This should make the isocyanate group of this compound more electrophilic and thus more reactive towards nucleophiles than phenyl isocyanate, assuming steric effects are not dominant. However, the bulky tert-butyl group might introduce some steric hindrance.

The reaction of isocyanates with alcohols to form urethanes is a well-studied process. The rate of this reaction is influenced by the structure of both the isocyanate and the alcohol. mdpi.comnasa.govscispace.com Generally, primary alcohols react faster than secondary alcohols. researchgate.net

Comparison with Aminobenzoates: this compound is synthesized from its corresponding amine, tert-butyl 4-aminobenzoate (B8803810). pharmacy180.comncert.nic.inresearchgate.netresearchgate.net The reactivity of these two compounds is fundamentally different. The amino group in tert-butyl 4-aminobenzoate is nucleophilic, readily reacting with electrophiles. In contrast, the isocyanate group is highly electrophilic and reacts with nucleophiles.

The uncatalyzed reaction of isocyanates with various functional groups generally follows the order: primary aliphatic amines > secondary aliphatic amines > aromatic amines > primary alcohols > water. ncert.nic.in This highlights the vast difference in reactivity between an isocyanate and its precursor amine.

| Compound | Functional Group | General Reactivity | Typical Reactions |

| This compound | Isocyanate (-NCO) | Electrophilic | Reaction with nucleophiles (alcohols, amines, water) |

| Phenyl Isocyanate | Isocyanate (-NCO) | Electrophilic | Reaction with nucleophiles (alcohols, amines, water) |

| Tert-butyl 4-aminobenzoate | Amine (-NH₂) | Nucleophilic | Reaction with electrophiles (acyl chlorides, alkyl halides) |

| Butyl 4-aminobenzoate | Amine (-NH₂) | Nucleophilic | Reaction with electrophiles |

Impact of Structural Variations on Synthetic Utility and Applications

The structural variations in the derivatives and analogues of this compound have a direct impact on their synthetic utility and potential applications. By modifying the ester group or the aromatic ring, the reactivity and physical properties of the molecule can be fine-tuned for specific purposes.

Modifying the Ester Group: Changing the alkyl ester group can alter the solubility of the molecule in different solvents and can also influence the ease of its removal. The tert-butyl ester, for example, is known for its use as a protecting group for carboxylic acids, as it can be cleaved under acidic conditions to liberate the free acid. This property is valuable in multi-step syntheses where the carboxylic acid functionality needs to be masked during other transformations.

Modifying the Aromatic Ring: The introduction of substituents on the aromatic ring opens up a wide range of synthetic possibilities. For instance, a halogen substituent can serve as a handle for further functionalization through cross-coupling reactions. The presence of different substituents can also influence the biological activity of the final products. A study on tert-butyl (substituted benzamido)phenylcarbamate derivatives showed that different substituents on the benzamido ring led to varying degrees of anti-inflammatory activity. researchgate.net

The use of substituted benzoic acids, which are precursors to the corresponding isocyanates, is widespread. For example, p-tert-butylbenzoic acid (PTBBA) and its derivatives are used in the production of alkyd resins, lubricants, and as PVC heat stabilizers. mdpi.com This suggests that the corresponding isocyanates could be valuable intermediates in the synthesis of polymers and other materials with tailored properties.

The synthesis of various substituted carbamates and isoxazolines from related starting materials further illustrates the synthetic versatility that arises from structural modifications. acs.orgacs.orgkuleuven.be

| Structural Variation | Potential Impact on Synthetic Utility | Example Application Area |

| Change of alkyl ester group | Altered solubility, modified protecting group strategy | Multi-step organic synthesis, drug delivery |

| Introduction of halogen on the ring | Handle for cross-coupling reactions | Synthesis of complex organic molecules, materials science |

| Introduction of electron-donating/withdrawing groups | Tuned reactivity of the isocyanate group | Polymer chemistry, synthesis of bioactive molecules |

| Introduction of other functional groups | Access to a wider range of chemical transformations | Medicinal chemistry, agrochemicals |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-isocyanatobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : Initial synthesis protocols should involve stepwise functionalization of the benzoate backbone, with isocyanate introduction under inert conditions. Reaction efficiency can be optimized using factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a pre-experimental screening (e.g., 2³ factorial design) can identify critical factors . Subsequent optimization via the sequential simplex method allows iterative adjustments to maximize yield while minimizing side reactions .

Q. How should researchers design initial experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Employ a split-plot design to test stability under temperature, humidity, and pH gradients. Include control groups (e.g., inert atmosphere vs. ambient) to isolate degradation pathways. Systematic monitoring via HPLC or NMR at timed intervals provides kinetic data. Safety protocols, such as protective equipment and waste segregation, must align with chemical hazard guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use FT-IR for isocyanate group confirmation (NCO stretch ~2270 cm⁻¹) and ¹H/¹³C NMR to resolve tert-butyl and aromatic protons. Cross-validate results with high-resolution mass spectrometry (HRMS). Data interpretation should reference standardized databases (e.g., NIST Chemistry WebBook) to ensure accuracy .

Advanced Research Questions

Q. How can researchers employ factorial design to investigate multiple variables affecting the reactivity of this compound in complex reactions?

- Methodological Answer : A full factorial design (e.g., 3⁴ design) evaluates interactions between variables like solvent polarity, stoichiometry, and reaction time. For example, a recent study optimized coupling reactions by testing 81 combinations, revealing non-linear effects of temperature on regioselectivity. Computational tools like Design-Expert® can automate data analysis and generate response surface models .

Q. What strategies are recommended for resolving contradictory data in studies involving this compound’s reaction kinetics?

- Methodological Answer : Apply Bayesian statistical analysis to quantify uncertainty in conflicting datasets. Systematic literature reviews (SLRs) can contextualize discrepancies by comparing methodologies across studies. For instance, SLRs highlighting differences in solvent purity or calibration standards explain variability in reported rate constants .

Q. How can computational tools like COMSOL Multiphysics® be integrated with experimental studies to model this compound’s behavior in multiphase systems?

- Methodological Answer : Use COMSOL to simulate diffusion kinetics in solvent-water interfaces, validating predictions with experimental partition coefficient measurements. AI-driven parameter optimization (e.g., neural networks) can refine models iteratively. A 2025 study achieved 92% accuracy in predicting solubility profiles using hybrid experimental-computational workflows .

Q. What advanced statistical methods are appropriate for analyzing non-linear relationships in this compound’s structure-activity data?

- Methodological Answer : Machine learning algorithms (e.g., random forests) handle non-linear correlations between substituent electronic effects and bioactivity. For example, partial least squares (PLS) regression identified steric bulk as the dominant factor in enzyme inhibition assays. Open-source tools like R or Python’s SciKit-Learn enable reproducible analysis .

Q. How should systematic literature reviews (SLRs) be structured to identify knowledge gaps in this compound applications?

- Methodological Answer : Follow PRISMA guidelines to screen and extract data from peer-reviewed databases (e.g., SciFinder, PubMed). Codebook development should prioritize variables like synthesis routes, analytical methods, and biological endpoints. A 2023 SLR on isocyanate derivatives revealed a lack of ecotoxicity data, prompting new research directions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.